molecular formula C15H13N3O2S B2750009 6-(5-Methylthiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034449-22-2

6-(5-Methylthiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No. B2750009
CAS RN: 2034449-22-2
M. Wt: 299.35
InChI Key: GGBKLZRXNDREHM-UHFFFAOYSA-N
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Description

5-Methylthiophene-2-carbonyl chloride is a chemical compound with the molecular formula C6H5ClOS. It has a molecular weight of 160.62 . It is used in various chemical reactions .


Synthesis Analysis

The synthesis of 5-Methylthiophene-2-carbonyl chloride involves the use of oxalyl chloride and DMF. The reaction mixture is stirred at ambient temperature for 1 hour .


Molecular Structure Analysis

The InChI code for 5-Methylthiophene-2-carbonyl chloride is 1S/C6H5ClOS/c1-4-2-3-5 (9-4)6 (7)8/h2-3H,1H3 .


Chemical Reactions Analysis

5-Methylthiophene-2-carbonyl chloride can react with pyridine in dichloromethane at 20℃ for 18 hours .


Physical And Chemical Properties Analysis

5-Methylthiophene-2-carbonyl chloride is a liquid at room temperature. .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

Thiophene derivatives, such as the one , have been explored for their potential as anticancer agents . The presence of the thiophene ring can contribute to the cytotoxic activity against various cancer cell lines. Researchers synthesize novel thiophene moieties to investigate their pharmacological activity and develop new drugs with enhanced efficacy and safety profiles.

Material Science: Organic Semiconductors

The thiophene unit is a critical component in the development of organic semiconductors . Its incorporation into organic molecules can improve electronic properties, making them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This is due to the thiophene’s ability to facilitate electron delocalization, which is essential for conductivity.

Antimicrobial Applications

Thiophene derivatives have shown significant promise as antimicrobial agents . They have been synthesized and tested for their effectiveness against a range of bacterial and fungal species. The structural diversity of thiophene-based compounds allows for the targeting of various microbial pathways, potentially leading to the development of new classes of antibiotics.

Anti-inflammatory Applications

Compounds containing the thiophene nucleus have been reported to exhibit anti-inflammatory properties . They can be designed to modulate biological pathways involved in inflammation, providing a basis for the development of new anti-inflammatory medications.

Corrosion Inhibition

In the field of industrial chemistry, thiophene derivatives are used as corrosion inhibitors . They can form protective layers on metal surfaces, preventing oxidative damage and extending the lifespan of industrial equipment.

Organic Synthesis: Building Blocks

The thiophene moiety serves as a versatile building block in organic synthesis . It can be used to construct complex organic molecules for various applications, including pharmaceuticals, agrochemicals, and dyes.

Safety and Hazards

This compound is classified as dangerous. It has hazard statements H314-H315-H319-H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

6-(5-methylthiophene-2-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-2-3-13(21-9)15(20)18-5-4-12-11(8-18)6-10(7-16)14(19)17-12/h2-3,6H,4-5,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBKLZRXNDREHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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